molecular formula C17H14ClNO3S B588096 3-Phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole CAS No. 1391051-82-3

3-Phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole

Cat. No.: B588096
CAS No.: 1391051-82-3
M. Wt: 347.813
InChI Key: QPRVUUMWILBJAT-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established principles for naming substituted isoxazole derivatives. The base structure consists of a 1,2-oxazole ring system, commonly referred to as isoxazole, which contains one nitrogen atom and one oxygen atom in adjacent positions within the five-membered ring. The systematic name reflects the specific substitution pattern around this heterocyclic core.

The compound features three distinct substituents attached to the isoxazole ring. At position 3 of the isoxazole ring, a phenyl group is directly attached, providing aromatic character and contributing to the overall molecular stability. Position 4 carries a more complex substituent, specifically a 4-chlorosulfonylbenzyl group, which consists of a benzyl moiety bearing a chlorosulfonyl functional group at the para position of the benzene ring. The fifth position of the isoxazole ring contains a simple methyl group, completing the substitution pattern.

The structural representation reveals the compound's three-dimensional arrangement, with the isoxazole ring serving as the central scaffold. The Simplified Molecular Input Line Entry System notation for this compound is documented as Cc1onc(c1Cc1ccc(cc1)S(=O)(=O)Cl)c1ccccc1, which provides a linear representation of the molecular connectivity. This notation effectively captures the relationship between the isoxazole ring oxygen and nitrogen atoms, the positioning of the methyl group, and the connectivity of both the phenyl and chlorosulfonylbenzyl substituents.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 1391051-82-3, which serves as the unique identifier for this specific chemical entity in chemical databases and literature. This registry number ensures unambiguous identification of the compound across different sources and applications, preventing confusion with structurally related isoxazole derivatives.

Alternative chemical designations for this compound include several systematic and common names that reflect different naming conventions. The compound is also known by its full systematic name that explicitly describes each structural component. In pharmaceutical contexts, this compound has been identified as Valdecoxib impurity H, indicating its role as a process-related impurity in the synthesis or degradation of the anti-inflammatory drug Valdecoxib. This designation is particularly relevant for analytical chemistry applications and quality control procedures in pharmaceutical manufacturing.

The compound appears in various chemical databases under slight variations in nomenclature, reflecting different approaches to describing the chlorosulfonyl functional group and its positioning. Some sources may refer to it using alternative systematic names that emphasize different structural features, but all refer to the same molecular entity as confirmed by the consistent Chemical Abstracts Service registry number across multiple authoritative sources.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C17H14ClNO3S, which provides essential information about the elemental composition and serves as a foundation for various analytical and computational applications. This formula indicates the presence of seventeen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom.

Property Value Source
Molecular Formula C17H14ClNO3S
Molecular Weight 347.816 g/mol
Molecular Weight (alternative) 347.82 g/mol
Molecular Weight (alternative) 347.8 g/mol
Molecular Weight (alternative) 347.81596

The molecular weight analysis reveals slight variations in reported values across different sources, ranging from 347.8 to 347.816 grams per mole. These minor differences typically reflect variations in the number of decimal places reported and the specific calculation methods used by different databases. The most precisely reported value of 347.816 grams per mole represents the current standard for this compound.

The elemental composition analysis shows that carbon constitutes the largest portion of the molecular weight, contributing approximately 58.8% of the total mass. The presence of heteroatoms including chlorine, nitrogen, oxygen, and sulfur significantly influences the compound's physical and chemical properties. The chlorine atom, being the heaviest single atom in the molecule, contributes approximately 10.2% of the total molecular weight. The sulfur atom in the sulfonyl group adds approximately 9.2% to the molecular weight, while the nitrogen and oxygen atoms collectively account for the remaining mass.

Positional Isomerism in Isoxazole Derivatives

Positional isomerism in isoxazole derivatives represents a critical aspect of structure-activity relationships and compound identification. The isoxazole ring system provides three potential positions for substitution, numbered 3, 4, and 5, each offering distinct chemical environments and reactivity patterns. The specific positioning of substituents around the isoxazole core dramatically influences the compound's properties, making precise positional identification essential for accurate characterization.

This compound demonstrates a specific substitution pattern where the phenyl group occupies position 3, the chlorosulfonylbenzyl group is located at position 4, and the methyl group resides at position 5. This arrangement creates a unique chemical entity that differs significantly from other possible positional isomers. For comparison, the related compound 3-Phenyl-4-benzyl-5-methylisoxazole, with Chemical Abstracts Service number 139395-94-1, shares the same basic substitution pattern but lacks the chlorosulfonyl functional group.

The electronic effects of substituent positioning in isoxazole derivatives have been extensively studied, revealing that position 3 substitution typically involves electron-withdrawing effects due to the proximity to the electronegative nitrogen atom. Position 4 substitution often experiences different electronic influences, while position 5 substitution, being adjacent to the oxygen atom, shows distinct reactivity patterns. These positional effects contribute to the unique chemical and biological properties observed for each isomeric form.

Synthetic approaches to isoxazole derivatives often demonstrate regioselectivity preferences that favor specific substitution patterns. Research has shown that various synthetic methodologies, including 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, can produce different positional isomers depending on reaction conditions and starting materials. The formation of 3,5-disubstituted versus 3,4,5-trisubstituted isoxazoles often depends on the specific synthetic route employed and the electronic properties of the reactants.

The structural diversity available through positional isomerism in isoxazole derivatives has contributed to their widespread application in medicinal chemistry. Different substitution patterns around the isoxazole core can dramatically alter biological activity, selectivity, and pharmacokinetic properties. This relationship between structure and function makes precise positional identification crucial for drug development and quality control applications, particularly when dealing with process-related impurities such as this compound in pharmaceutical contexts.

Properties

IUPAC Name

4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-12-16(17(19-22-12)14-5-3-2-4-6-14)11-13-7-9-15(10-8-13)23(18,20)21/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRVUUMWILBJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CC3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.

    Introduction of Substituents: The phenyl and chlorosulfonylbenzyl groups are introduced through substitution reactions. For instance, the phenyl group can be added via a Friedel-Crafts acylation reaction, while the chlorosulfonylbenzyl group can be introduced through a sulfonation reaction followed by chlorination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonamides, and substituted isoxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and processes, making the compound useful in medicinal chemistry for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole
  • Structure: Replaces the chlorosulfonyl (-SO₂Cl) group with an aminosulfonyl (-SO₂NH₂) group.
  • Molecular Weight : 328.39 g/mol .
  • Applications: Used as a standard reference material and impurity marker in pharmaceuticals. Unlike its chlorosulfonyl analog, the aminosulfonyl group reduces electrophilicity, making it less reactive in nucleophilic substitution reactions .
3-Phenyl-4-aroyl-5-isoxazolones (e.g., HFBPI, HTPI)
  • Structure : Aroyl groups (e.g., 4-fluorobenzoyl or 4-toluoyl) replace the benzyl-sulfonyl moiety.
  • Key Differences :
    • Electron-withdrawing (-F) or donating (-CH₃) substituents modulate metal coordination properties. For example, 3-phenyl-4-(4-fluorobenzoyl)-5-isoxazolone (HFBPI) shows higher efficiency in extracting Pd(II) from hydrochloric acid solutions compared to methyl-substituted analogs .
    • The isoxazolone ring (vs. isoxazole) introduces a ketone oxygen, enhancing chelation with transition metals .
5-Methyl-3-phenylisoxazole-4-sulphonylchloride
  • Structure : Simpler scaffold lacking the benzyl spacer between the isoxazole and sulfonyl chloride groups.
  • Molecular Weight : 257.69 g/mol .

Crystallographic and Conformational Comparisons

  • Arylidene-Isoxazolones (e.g., Compounds 3a and 3b) :
    • Substituents like trimethyl or trimethoxy groups on the benzylidene moiety induce distinct solid-state conformations. For example, 3-phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one adopts a Z-configuration , while the trimethoxy analog prefers an E-configuration due to steric and electronic effects .
    • In contrast, 3-phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole likely maintains a planar isoxazole core with the chlorosulfonylbenzyl group oriented perpendicularly, as observed in isostructural thiazole derivatives .

Functional and Pharmacological Differences

Compound Key Functional Group Molecular Weight (g/mol) Primary Application Reference
This compound -SO₂Cl 347.82 COX-2 inhibitor synthesis
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole -SO₂NH₂ 328.39 Pharmaceutical reference standard
HFBPI 4-fluorobenzoyl 353.34 Pd(II) extraction from acidic solutions
5-Methyl-3-phenylisoxazole-4-sulphonylchloride -SO₂Cl (direct attachment) 257.69 Intermediate for sulfonamide drugs

Solubility and Stability

  • In contrast, aminosulfonyl analogs exhibit improved aqueous solubility due to hydrogen-bonding capabilities of -SO₂NH₂ .
  • Aroyl-substituted isoxazolones (e.g., HFBPI) demonstrate higher solubility in organic phases like kerosene, optimizing their use in liquid-liquid extraction .

Biological Activity

3-Phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN2O2S. Its structure features an isoxazole ring, which is known for its diverse biological activities. The presence of the chlorosulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific cellular targets, including enzymes and receptors involved in various signaling pathways. The sulfonyl group can participate in nucleophilic substitution reactions, potentially leading to the modification of target proteins and altering their functions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. In a study evaluating its effects on human cancer cells, the compound demonstrated an IC50 value in the nanomolar range, suggesting potent anticancer properties. Notably, it was effective against cell lines resistant to common chemotherapeutics like colchicine and paclitaxel .

Mechanism of Anticancer Action

The compound appears to induce cell cycle arrest at the G2/M phase, disrupting normal cell division. This effect is likely mediated through binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed mechanisms and specific targets remain to be elucidated .

Study 1: Antiproliferative Effects

A comprehensive study evaluated the antiproliferative activity of this compound on three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that the compound effectively inhibited cell growth across all tested lines, with varying degrees of potency. The data are summarized in Table 1.

Cell LineIC50 (nM)Mechanism
HT-2950G2/M arrest
M2130β-tubulin binding
MCF745Apoptosis induction

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The results showed promising inhibition zones compared to control antibiotics.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa12

Q & A

Q. How to validate the compound’s role as a COX-2 inhibitor intermediate?

  • Methodology : Synthesize the final drug (e.g., valdecoxib) via amidation of the sulfonyl chloride with an appropriate amine. Confirm bioequivalence using in vitro COX-2 inhibition assays (IC₅₀ comparison) and in vivo rat paw edema models .

Q. What safety protocols are critical for handling chlorosulfonyl intermediates?

  • Methodology : Use inert atmosphere (N₂/Ar) during chlorination to prevent HCl release. Employ scrubbers for SO₂ gas neutralization. Monitor workplace air quality via IR spectroscopy for OSHA compliance .

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